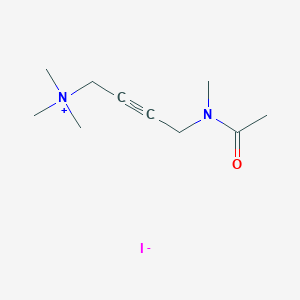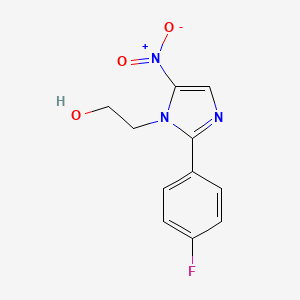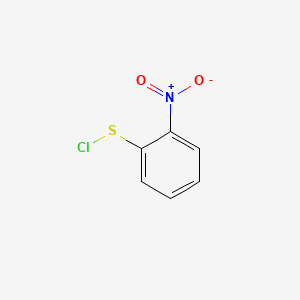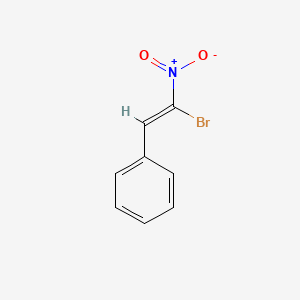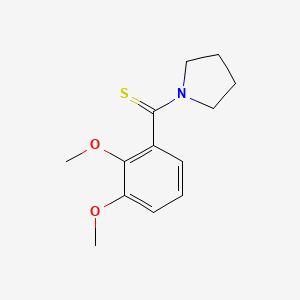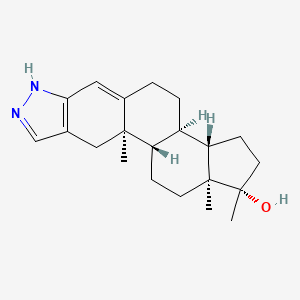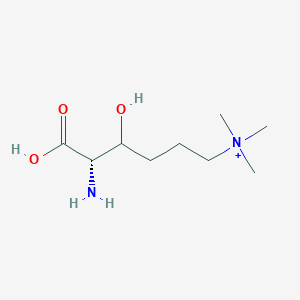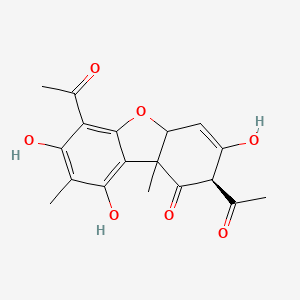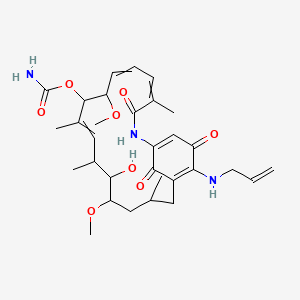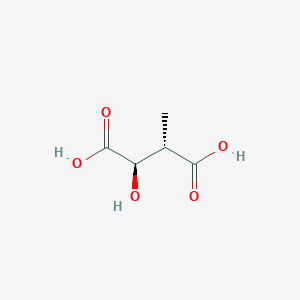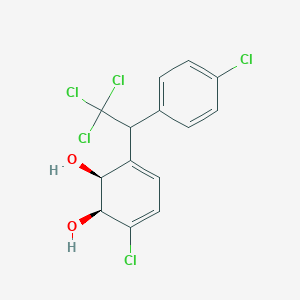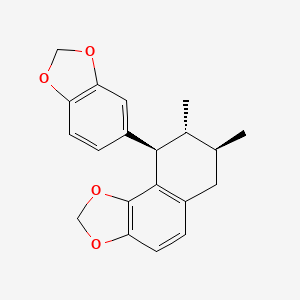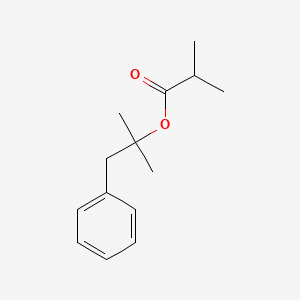
1,1-Dimethyl-2-phenylethyl isobutyrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1-Dimethyl-2-phenylethyl isobutyrate involves the reaction of an aryl alkyl alcohol with a simple carboxylic acid to produce isobutyrate esters. This process is part of a broader category of fragrance ingredient synthesis known as AAASAE, where esters are generated through a reaction between alcohols and carboxylic acids with a chain length of 1-4 carbons (Mcginty, Letizia, & Api, 2012).
Molecular Structure Analysis
Although specific studies directly detailing the molecular structure analysis of 1,1-Dimethyl-2-phenylethyl isobutyrate were not identified in this search, the general structural features can be inferred from the synthesis process. The compound consists of a phenylethyl backbone with isobutyrate esterification, indicating a molecular structure that supports its aromatic properties. Research in related compounds suggests that the ester group plays a crucial role in determining the fragrance's characteristics and physical properties.
Chemical Reactions and Properties
1,1-Dimethyl-2-phenylethyl isobutyrate, as part of the AAASAE group, undergoes typical ester chemical reactions, such as hydrolysis and esterification. Its chemical properties, including reactivity with other substances, stability, and participation in fragrance formulation, are significant for its application in perfumery and cosmetics. Detailed toxicological and dermatological reviews ensure its safe use as a fragrance ingredient, considering its interaction with human skin and potential allergenic effects (Mcginty, Letizia, & Api, 2012).
Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
1,1-Dimethyl-2-phenylethyl isobutyrate is a significant fragrance material. It belongs to a group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. This group includes esters like formate, acetate, propionate, butyrate, isobutyrate, and carbonate. These ingredients, including 1,1-Dimethyl-2-phenylethyl isobutyrate, have been extensively reviewed for their toxicological and dermatological properties when used in fragrances. The review provides detailed summaries of available toxicology and dermatology papers related to this fragrance ingredient, focusing on its physical properties and safety assessment (Mcginty, Letizia, & Api, 2012).
Structural Analysis and Reactivity
Studies on related compounds, such as 1,1-Dimethyl-2-phenylethyl formate and butyrate, also part of the AAASAE group, provide insights into the reactivity and structural behavior of 1,1-Dimethyl-2-phenylethyl isobutyrate. These studies delve into the compound's physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity. Such research helps in understanding the chemical behavior and safety profile of 1,1-Dimethyl-2-phenylethyl isobutyrate and its analogs (Mcginty, Letizia, & Api, 2012).
Applications in Complex Chemical Syntheses
Research on molecules like 1,1-Dimethyl-2-phenylethyl isobutyrate extends to complex chemical syntheses, where such compounds are intermediates or key components. For instance, their involvement in the synthesis of antibiotics for veterinary use or in creating new polymer structures illustrates their significance in diverse chemical processes and applications. These studies not only highlight the chemical versatility of such compounds but also contribute to the development of new materials and medicines (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Safety And Hazards
A toxicologic and dermatologic review of “1,1-Dimethyl-2-phenylethyl isobutyrate” indicates that it has been evaluated for physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, and genotoxicity . For a comprehensive safety assessment, please refer to the work of Belsito et al., 2012 .
Eigenschaften
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHGIXXSWVEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069324 | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-phenylethyl isobutyrate | |
CAS RN |
59354-71-1 | |
| Record name | 1,1-Dimethyl-2-phenylethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59354-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-2-phenylethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




